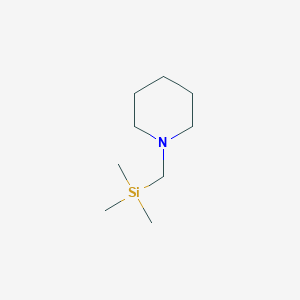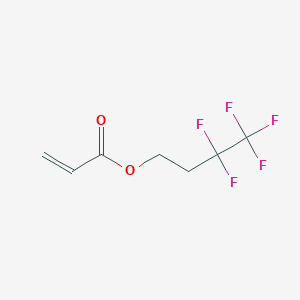
3,3,4,4,4-Pentafluorobutyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,4-Pentafluorobutyl acrylate is a fluorinated acrylate that has gained significant attention in the scientific community due to its unique properties. This compound is used in various research applications, including polymer chemistry, material science, and biomedical engineering.
Mechanism Of Action
The mechanism of action of 3,3,4,4,4-Pentafluorobutyl acrylate is not well understood. However, it is believed that the fluorinated group in the compound enhances its chemical and thermal stability, making it resistant to degradation and oxidation.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3,3,4,4,4-Pentafluorobutyl acrylate. However, studies have shown that it is non-toxic and does not cause any significant adverse effects on human health.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 3,3,4,4,4-Pentafluorobutyl acrylate in lab experiments is its high thermal stability and chemical resistance. This property makes it suitable for use in harsh chemical environments and high-temperature reactions. However, its limited solubility in common solvents can be a limitation in some experiments.
Future Directions
There are several future directions for research on 3,3,4,4,4-Pentafluorobutyl acrylate. Some of the areas that require further investigation include its use in the development of new materials for biomedical applications, such as drug delivery systems and tissue engineering. Additionally, the development of new synthesis methods and the optimization of existing methods can lead to the production of more efficient and cost-effective fluorinated polymers.
Conclusion:
In conclusion, 3,3,4,4,4-Pentafluorobutyl acrylate is a fluorinated acrylate that has unique properties, making it suitable for use in various research applications. Its high thermal stability and chemical resistance make it an ideal candidate for the development of new materials for biomedical applications. However, further research is required to fully understand its mechanism of action and to optimize its synthesis methods.
Synthesis Methods
The synthesis of 3,3,4,4,4-Pentafluorobutyl acrylate involves the reaction of acryloyl chloride with pentafluorobutyl alcohol in the presence of a base catalyst. The reaction is carried out under an inert atmosphere and at low temperature. The resulting compound is purified by distillation or column chromatography.
Scientific Research Applications
3,3,4,4,4-Pentafluorobutyl acrylate is used in various research applications, including the synthesis of fluorinated polymers, such as fluorinated acrylate copolymers, which have unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make them suitable for various applications, including coatings, adhesives, and biomedical devices.
properties
CAS RN |
17527-31-0 |
|---|---|
Product Name |
3,3,4,4,4-Pentafluorobutyl acrylate |
Molecular Formula |
C7H7F5O2 |
Molecular Weight |
218.12 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluorobutyl prop-2-enoate |
InChI |
InChI=1S/C7H7F5O2/c1-2-5(13)14-4-3-6(8,9)7(10,11)12/h2H,1,3-4H2 |
InChI Key |
AVVYSSRKCWEPBH-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCC(C(F)(F)F)(F)F |
Canonical SMILES |
C=CC(=O)OCCC(C(F)(F)F)(F)F |
Other CAS RN |
17527-31-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



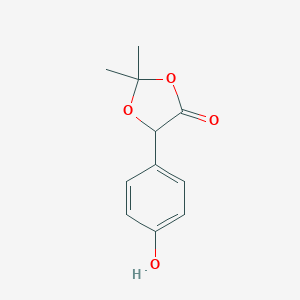
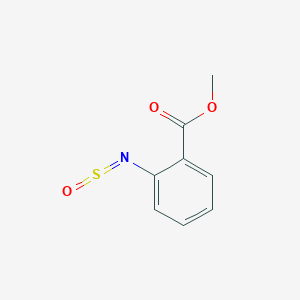
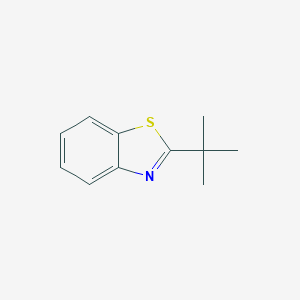
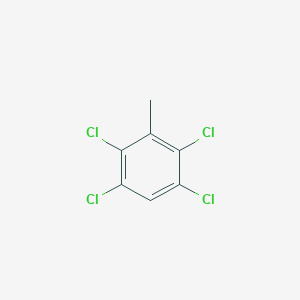
![(2S,3R,4S,5S,6S)-5-amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B106297.png)
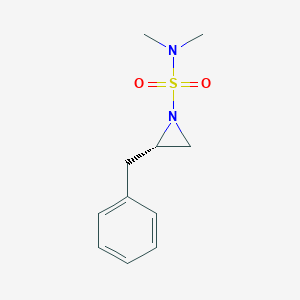
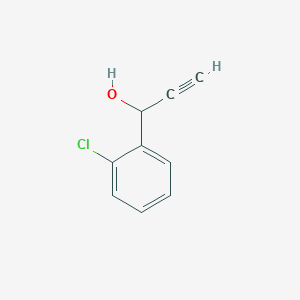
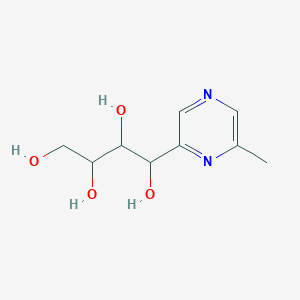
![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)
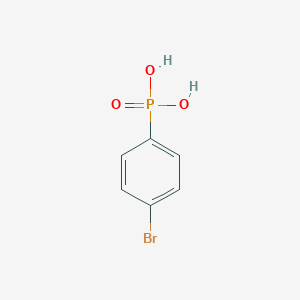
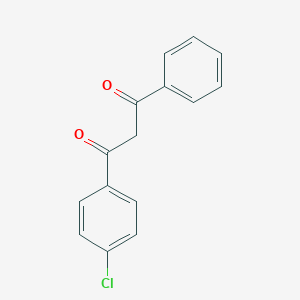

![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
